(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol
Description
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol is a boronic ester derivative featuring a pyridine core substituted with a pinacol boronate group at the 3-position and a hydroxymethyl group at the 4-position. This compound is structurally significant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Its pyridine moiety enhances solubility in polar solvents and modulates electronic properties, making it valuable in medicinal chemistry and materials science. The compound is commercially available (CAS RN: 329214-79-1) with a melting point of 103–108°C .
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-14-6-5-9(10)8-15/h5-7,15H,8H2,1-4H3 |
InChI Key |
YSUOTURNLSJZIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol typically involves the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, and often requires a base like potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming pyridine derivatives with oxidized boronic ester groups.
Reduction: Reduction reactions can convert the boronic ester group into a hydroxyl group, yielding pyridine alcohol derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives with oxidized boronic ester groups.
Reduction: Pyridine alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. It is involved in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in material science .
Mechanism of Action
The mechanism of action of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst, forming a carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Boronic Esters with Hydroxymethyl Substituents
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Structure: Chlorine substituent at the 4-position of the phenyl ring. Synthesis: Prepared via pinacol boronate formation from 2-chloro-5-(hydroxymethyl)phenylboronic acid (90% yield) . NMR Data:
- $ ^1H $-NMR (CD$3$OD-d$4$): δ 7.66 (d, 1H), 7.31–7.39 (m, 2H), 4.57 (s, 2H), 1.39 (t, 12H).
- $ ^{11}B $-NMR (CDCl$_3$): δ 30.6 . Key Difference: The chlorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs.
[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a) Structure: Lacks substituents on the phenyl ring. Comparison: The absence of electron-withdrawing groups reduces reactivity but improves stability under basic conditions.
Pyridine-Based Boronic Esters
(1-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)methanol Structure: Piperidine ring at the 2-position of the pyridine core. Applications: Used in kinase inhibitor synthesis (e.g., GSK-3β inhibitors) due to enhanced binding affinity from the piperidine moiety . Key Difference: The tertiary amine in the piperidine group improves solubility in aqueous media compared to simpler pyridine derivatives.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Structure: Phenolic hydroxyl group instead of hydroxymethyl. Properties: Lower melting point (96.5–98.2°C) due to reduced crystallinity . Reactivity: Phenolic OH participates in hydrogen bonding, influencing self-assembly in materials science applications.
Boronic Esters with Extended Conjugation
1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
- Structure : Benzimidazole-linked boronate.
- Applications : Acts as a blue emitter in OLEDs due to extended π-conjugation .
- Comparison : The benzimidazole group red-shifts emission wavelengths compared to pyridine-based analogs.
Data Tables
Table 1: Physical and Spectroscopic Properties
Table 2: Structural Modifications and Functional Impacts
Biological Activity
The compound (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol is a boron-containing heterocyclic compound that has garnered attention for its potential biological applications. Boron compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C13H19BNO3
- Molecular Weight : 235.11 g/mol
- CAS Number : 181219-01-2
The biological activity of boron compounds often involves their interaction with biomolecules such as proteins and nucleic acids. The presence of the pyridine moiety in this compound suggests potential interactions with various enzymes and receptors in biological systems. Boron compounds can act as enzyme inhibitors or modulators due to their ability to form covalent bonds with hydroxyl groups in biomolecules.
Anticancer Activity
Research indicates that boron-containing compounds exhibit significant anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The specific compound under discussion may share similar properties due to its structural characteristics.
Table 1: Summary of Anticancer Studies Involving Boron Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | Proteasome inhibition |
| Compound B | Prostate Cancer | 0.8 | Apoptosis induction |
| (Current Compound) | Various types | TBD | TBD |
Antiviral Activity
Boronic acids have shown promise in antiviral applications as well. For example, some studies suggest that they can inhibit viral proteases essential for viral replication. The potential for the current compound to exhibit similar antiviral properties warrants further investigation.
Case Study: Inhibition of Viral Proteases
A study focused on the inhibition of SARS-CoV-2 Mpro by boronic acid derivatives demonstrated effective binding and inhibition at nanomolar concentrations. The incorporation of the dioxaborolane structure may enhance such activity due to increased stability and solubility.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics typical of small molecular weight compounds.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption Rate | High |
| Half-Life | TBD |
| Metabolism | Liver |
| Excretion | Renal |
Toxicity studies are essential to ascertain the safety profile of this compound. Current literature on similar compounds indicates low toxicity levels; however, specific studies on this compound are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
